molecular formula C16H15NO3 B3048509 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 17172-57-5

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B3048509
CAS No.: 17172-57-5
M. Wt: 269.29 g/mol
InChI Key: JLNLKPWVMIDVAA-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (CAS: Not explicitly provided; referred to as compound 7c in ) is an acetamide derivative featuring a formylphenoxy backbone and a 4-methylphenyl (p-tolyl) substituent on the nitrogen atom. Key characteristics include:

  • Synthesis: Prepared via condensation of 4-formylphenoxyacetic acid with 4-methylaniline in ethanol, catalyzed by piperidine, yielding 72% as pale yellow crystals .
  • Physical Properties: Melting point: 126–128°C; Molecular weight: 285.12 g/mol (confirmed by ESI-MS: 286.16 [M+H]+) .
  • Spectroscopic Data:
    • IR: N-H (3275 cm⁻¹), C=O (1685 cm⁻¹), and CHO (1705 cm⁻¹) absorption bands .
    • ¹H NMR: δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, NH), 7.62–6.85 (m, aromatic H), 4.70 (s, 2H, OCH₂CO), 2.30 (s, 3H, CH₃) .

This compound serves as a precursor for synthesizing hybrid molecules with biological relevance, particularly in multitarget-directed drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLKPWVMIDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347543
Record name 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17172-57-5
Record name 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-Formylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with an appropriate halogenated compound to form 4-formylphenoxy intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-methylphenylamine in the presence of acetic anhydride to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-N-(4-methylphenyl)acetamide.

    Reduction: 2-(4-Hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the compound's structure and properties. The molecular formula of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is C16H17NO3, indicating the presence of a formyl group, a phenoxy moiety, and an acetamide functional group. Its structural features contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antibacterial and antifungal activities. Its ability to inhibit microbial growth suggests potential applications in treating infections resistant to conventional antibiotics.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect against neurodegenerative diseases by modulating oxidative stress pathways and inhibiting neuroinflammation.

Material Science

In material science, the compound's unique properties allow for innovative applications:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Organic Electronics : Due to its electronic properties, this compound is being explored in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Research

The compound's interactions with biological systems make it valuable for various research applications:

  • Biochemical Assays : It can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into cellular mechanisms and potential drug targets.
  • Drug Delivery Systems : Researchers are investigating its use in drug delivery formulations, where it may improve the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant strains.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor functions. The phenoxy and acetamide groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The primary structural variation among analogs lies in the N-aryl substituent and additional functional groups. Key examples include:

Compound Name (CAS/ID) N-Substituent Additional Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide (7c) 4-methylphenyl None 285.12 126–128 72
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (3d) 4-chlorophenyl Cl substituent 303.72 140 41.5
2-(4-Formylphenoxy)-N-(4-nitrophenyl)acetamide (2o) 4-nitrophenyl NO₂ substituent 300.07 Not reported 75
2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide (3f) Pyridin-2-yl Heterocyclic N 256.08 120 62
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) 4-nitrophenyl OCH₃ and NO₂ 344.29 Not reported Discontinued
Substituent Impact Analysis:
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase melting points (e.g., 3d: 140°C vs. 7c: 126–128°C) due to enhanced dipole-dipole interactions . Lower synthesis yields (e.g., 3d: 41.5% vs. 7c: 72%) due to reduced nucleophilicity of the amine .
  • Methoxy Groups (e.g., CAS 247592-74-1) :
    • Increase lipophilicity, altering pharmacokinetic properties .

Reactivity and Functionalization Potential

  • Formyl Group : Enables Schiff base formation (e.g., with hydrazides in ) for coordination chemistry or bioactive hybrids .
  • Acetamide Linkage: Participates in hydrogen bonding, critical for biological activity (e.g., antimicrobial thiazolidinones in ) .

Biological Activity

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide, with the CAS number 17172-57-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formylphenol with N-(4-methylphenyl)acetamide under controlled conditions. The reaction generally proceeds via nucleophilic substitution, resulting in the formation of the desired acetamide derivative.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, in a study evaluating several derivatives, this compound exhibited significant cytotoxicity against human T-lymphocyte cells (CEM), with IC50 values ranging from 5.0 to 8.5 µM .

CompoundCell LineIC50 (µM)
This compoundCEM5.0 - 8.5

The mechanism by which this compound exerts its effects is not fully elucidated, but preliminary findings suggest it may involve the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase and exhibit anti-apoptotic effects, indicating potential pathways for therapeutic action .

Case Studies

  • Cytotoxic Evaluation : In a comparative study involving various phenoxyacetamides, this compound was one of the most effective compounds tested for cytotoxic activity against cancer cell lines. The study utilized cell viability assays to determine the efficacy of the compound .
  • Anticonvulsant Activity : While primarily studied for its anticancer properties, derivatives of this compound have also been evaluated for anticonvulsant activity in animal models. The structure-activity relationship indicated that modifications on the phenyl ring could enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 2-chloro-N-(4-methylphenyl)acetamide reacts with the potassium salt of 4-hydroxybenzaldehyde in dimethylformamide (DMF) under reflux (80–90°C) for 6–8 hours. Piperidine may act as a catalyst in ethanol-based systems .
  • Key Factors : Solvent choice (DMF enhances reactivity), temperature control (±2°C precision), and stoichiometric ratios (1:1.2 molar ratio of chloroacetamide to aldehyde) are critical. Yields typically range from 75% to 86% under optimized conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm the presence of formyl (C=O stretch at ~1680–1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • ¹H NMR : Key peaks include δ 9.8–10.0 ppm (formyl proton), δ 7.2–7.8 ppm (aromatic protons), and δ 2.3 ppm (methyl group on the phenyl ring) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1) confirm molecular weight .

Q. What safety protocols are essential during handling and synthesis?

  • Safety Measures : Use fume hoods for reactions involving volatile solvents (e.g., DMF). Wear nitrile gloves, lab coats, and safety goggles. Waste containing amide derivatives must be segregated and disposed via certified hazardous waste programs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

  • Methodology :

  • MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ values as a benchmark. Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring show enhanced activity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., EGFR kinase). The formylphenoxy group may interact with catalytic lysine residues via Schiff base formation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for similar acetamides (e.g., 2n vs. 2o in ) may arise from assay conditions (e.g., serum concentration in cell culture). Validate using standardized protocols (e.g., NCI-60 panel) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents in Michael addition reactions. DMF increases electrophilicity of the formyl group, favoring nucleophilic attack at the para-position .
  • Temperature Gradients : Reactions at 60°C vs. 100°C may shift product ratios (e.g., mono- vs. di-substituted derivatives). Monitor via TLC (Rf values) and HPLC .

Q. What advanced characterization techniques elucidate degradation pathways under physiological conditions?

  • Approach :

  • LC-MS/MS : Identify hydrolysis products (e.g., free 4-formylphenol) in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; quantify degradation using peak area normalization in HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide
Reactant of Route 2
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2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide

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